3-Bromo-N-Boc-DL-phenylalanine methyl ester
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Overview
Description
3-Bromo-N-Boc-DL-phenylalanine methyl ester is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine atom at the third position of the phenyl ring, a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a methyl ester group on the carboxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-Boc-DL-phenylalanine methyl ester typically involves several steps:
Bromination: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Protection of the Amino Group: The amino group of the brominated phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Esterification: The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl) to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-Boc-DL-phenylalanine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane (DCM).
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products like azido, thio, or alkoxy derivatives of phenylalanine.
Hydrolysis: 3-Bromo-N-Boc-DL-phenylalanine.
Deprotection: 3-Bromo-DL-phenylalanine methyl ester.
Scientific Research Applications
3-Bromo-N-Boc-DL-phenylalanine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-Boc-DL-phenylalanine methyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and Boc protecting group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-Boc-DL-phenylalanine methyl ester: Similar structure with a chlorine atom instead of bromine.
3-Iodo-N-Boc-DL-phenylalanine methyl ester: Contains an iodine atom in place of bromine.
N-Boc-DL-phenylalanine methyl ester: Lacks the halogen substituent on the phenyl ring.
Uniqueness
3-Bromo-N-Boc-DL-phenylalanine methyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The Boc protecting group provides stability during synthetic procedures, and the methyl ester group facilitates incorporation into larger molecules.
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHCHYFRSFBCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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